molecular formula C25H27ClN2OS B2401772 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223821-57-5

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2401772
CAS No.: 1223821-57-5
M. Wt: 439.01
InChI Key: XYRUZIHDKLFXFI-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of tert-butylphenyl and chlorobenzoyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the spiro linkage and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products

Scientific Research Applications

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties. Its tert-butylphenyl and chlorobenzoyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2OS/c1-24(2,3)19-12-10-17(11-13-19)21-23(30)28(25(27-21)14-5-4-6-15-25)22(29)18-8-7-9-20(26)16-18/h7-13,16H,4-6,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRUZIHDKLFXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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